Heptabromodibenzofuran

Description

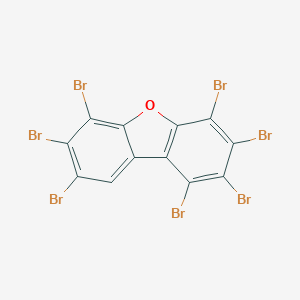

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8-heptabromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISOUFWSRUCDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)OC2=C(C(=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073779 | |

| Record name | 1,2,3,4,6,7,8-Heptabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62994-32-5, 107555-95-3 | |

| Record name | Heptabromodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062994325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,4,6,7,8-heptabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptabromodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1,2,3,4,6,7,8-Heptabromodibenzofuran (HpBDF)

CAS Number: 107555-95-3 Document Type: Technical Reference & Application Guide Primary Application: Analytical Reference Standard, Toxicology Research, Impurity Profiling[1][2]

Executive Summary & Strategic Context

1,2,3,4,6,7,8-Heptabromodibenzofuran (1,2,3,4,6,7,8-HpBDF) is a high-molecular-weight polybrominated dibenzofuran (PBDF) congener. Within the pharmaceutical and environmental sciences, it serves primarily as a Certified Reference Material (CRM) for the quantification of brominated dioxin-like impurities.

With the increasing scrutiny of brominated flame retardants (BFRs) and their degradation products in supply chains, detecting HpBDF at trace levels (picogram/gram) has become critical. This congener acts as a potent agonist of the Aryl hydrocarbon Receptor (AhR), sharing a toxicological mode of action with 2,3,7,8-TCDD. For drug development professionals, this compound is relevant not as a therapeutic, but as a critical genotoxic impurity that must be monitored during the synthesis of brominated active pharmaceutical ingredients (APIs) or in the assessment of packaging leachables.

Chemical Identity & Physicochemical Profile

The structural specificity of CAS 107555-95-3 defines its behavior in lipophilic matrices and its elution order in gas chromatography.

| Property | Data | Technical Insight |

| IUPAC Name | 1,2,3,4,6,7,8-Heptabromodibenzofuran | 2,3,7,8-substitution pattern drives toxicity.[2][3][4] |

| Molecular Formula | C₁₂HBr₇O | High halogen content results in significant mass defect.[2] |

| Molecular Weight | ~720.5 g/mol | Requires high-mass range calibration in MS.[2] |

| Physical State | Solid (typically supplied in nonane/toluene) | Low volatility; prone to adsorption on glass surfaces.[2] |

| Lipophilicity (Log Kow) | Estimated > 7.0 | Bioaccumulates in lipid-rich tissues; requires non-polar solvents for extraction.[2] |

| Solubility | Soluble in Toluene, Nonane, DCM | Poor solubility in methanol/water (precipitates easily).[2] |

Toxicological Mechanism: The AhR Pathway

Understanding the biological activity of HpBDF is essential for interpreting toxicity data. Like its chlorinated analogs, HpBDF binds to the cytosolic Aryl hydrocarbon Receptor (AhR). The bromine atoms at the 2,3,7, and 8 positions facilitate a high-affinity "lock-and-key" fit within the ligand-binding pocket, initiating a cascade that results in the induction of Xenobiotic Metabolizing Enzymes (XMEs), specifically CYP1A1.

Mechanistic Workflow

-

Ligand Binding: HpBDF diffuses across the cell membrane and binds AhR, displacing heat shock proteins (Hsp90).

-

Translocation: The Ligand-AhR complex moves into the nucleus.

-

Dimerization: The complex binds with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).

-

Transcription: The Heterodimer binds to Dioxin Response Elements (DRE) on DNA, upregulating CYP1A1/1B1.

-

Toxicity: Overexpression leads to oxidative stress and potential genotoxicity.

Figure 1: AhR activation pathway induced by HpBDF, leading to cytochrome P450 upregulation.[2]

Analytical Methodology: Determination in Complex Matrices

Core Challenge: The primary analytical difficulty with HpBDF is interference from Polybrominated Diphenyl Ethers (PBDEs).[5] PBDEs are ubiquitous and can fragment in the ion source (losing 2 Br atoms) or co-elute, mimicking the mass/charge ratio of PBDFs.

Solution: A rigorous multi-column cleanup protocol is mandatory to physically separate PBDEs from PBDFs prior to instrumental analysis.

Validated Protocol: Isotope Dilution HRGC/HRMS

This protocol is adapted from EPA Method 1614 and optimized for high-bromine congeners.

Phase 1: Sample Preparation & Extraction

-

Spiking: Spiking the sample with ¹³C₁₂-labeled 1,2,3,4,6,7,8-HpBDF internal standard is non-negotiable. This corrects for losses during the extensive cleanup.

-

Extraction:

-

Solids: Soxhlet extraction with Toluene (16-24 hours). Toluene is preferred over hexane due to the high molecular weight and lower solubility of hepta-bromo congeners.

-

Liquids: Liquid-liquid extraction with Dichloromethane (DCM).

-

Phase 2: Multi-Step Fractionation (The "Self-Validating" Step)

To ensure data integrity, the cleanup must remove interferences.

-

Acid/Base Silica: Removes lipids and oxidizable compounds.

-

Florisil Column (Critical): This step separates PBDEs from PBDFs.[6]

-

Elution 1 (Hexane): Elutes PBDEs (Discard or analyze separately).

-

Elution 2 (Toluene/DCM): Elutes HpBDF and other PBDFs.[5]

-

-

Carbon Column: Separates planar (dioxin-like) compounds from non-planar co-extractives.

Phase 3: Instrumental Analysis

-

Instrument: High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS).[7]

-

Column: DB-5ms or equivalent (30m x 0.25mm). Note: A shorter column (15m) may be used to reduce thermal degradation of highly brominated species.[8]

-

Resolution: Mass resolution (M/ΔM) ≥ 10,000 to resolve the mass defect of Br₇ from potential interferences.

Figure 2: Step-by-step isolation workflow emphasizing the Florisil separation of PBDE interferences.[2]

Safety & Handling Protocols

As a halogenated aromatic hydrocarbon with dioxin-like toxicity, strict containment is required.

-

Primary Engineering Controls: Handle only within a certified fume hood or glovebox. Use a static-dissipative mat, as static charge can disperse the fine solid powder.

-

PPE: Double nitrile gloves, lab coat, and safety glasses. Tyvek sleeves are recommended when weighing pure standards.

-

Deactivation: All glassware and surfaces must be decontaminated using a UV-degradation box or solvent rinse (Toluene) followed by disposal in high-temperature incineration waste streams.

-

Storage: Store standards in the dark at <4°C. Brominated compounds are photosensitive and can debrominate (degrade) under ambient light, altering the congener profile.

References

-

National Institute of Standards and Technology (NIST). 1,2,3,4,6,7,8-Heptachlorodibenzofuran (Analog Reference). NIST Chemistry WebBook, SRD 69.[9] [Link]

-

United Nations Environment Programme (UNEP). Stockholm Convention on Persistent Organic Pollutants: Draft risk profile. [Link]

-

U.S. Environmental Protection Agency (EPA). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment and Tissue by HRGC/HRMS. (Methodology basis for PBDF extraction). [Link]

-

World Health Organization (WHO). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds.[10] Toxicological Sciences. [Link]

Sources

- 1. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] (CASRN 32534-81-9) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. labmix24.com [labmix24.com]

- 3. TOXIC EQUIVALENCY FACTORS [foodsafetyportal.eu]

- 4. WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners - Eurofins Scientific [eurofins.de]

- 5. dspace.lu.lv [dspace.lu.lv]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. agilent.com [agilent.com]

- 9. 1,2,3,4,6,7,8-Heptachlorodibenzofuran [webbook.nist.gov]

- 10. rais.ornl.gov [rais.ornl.gov]

Technical Guide: Environmental Fate & Analysis of Polybrominated Dibenzofurans (PBDFs)

Executive Summary

Polybrominated dibenzofurans (PBDFs) represent a class of unintentional persistent organic pollutants (U-POPs) that share structural and toxicological homology with polychlorinated dibenzofurans (PCDFs). Unlike their chlorinated counterparts, PBDFs are rarely synthesized for commercial use; rather, they are the metabolic or thermolytic byproducts of brominated flame retardants (BFRs), specifically polybrominated diphenyl ethers (PBDEs).

This guide provides a mechanistic analysis of PBDF genesis, their multimedia environmental partitioning, and the gold-standard analytical protocols required for their quantification. It is designed to move beyond basic definitions into the causal physicochemical interactions that drive their environmental persistence and bioavailability.

Genesis & Source Dynamics: The Radical Mechanism

The primary environmental source of PBDFs is the thermal degradation of PBDEs during the lifecycle of e-waste (electronic waste) recycling and incineration. Understanding this mechanism is critical for controlling formation.

Thermolytic Formation Pathway

PBDF formation is not a random combustion event but a predictable free-radical reaction. It occurs most efficiently between 300°C and 800°C, a range common in uncontrolled e-waste burning.

-

Mechanism: The process begins with the homolytic cleavage of the weakest C-Br bond (usually ortho position due to steric strain).

-

Ring Closure: The resulting carbon-centered radical attacks the adjacent phenyl ring, leading to the ejection of a bromine radical (

) and the formation of the furan ring. -

Debromination: Successive loss of bromine atoms can occur, shifting the congener profile from hepta-/octa-BDFs down to the more toxic tetra-/penta-BDFs.

Visualization of Formation Pathway

The following diagram illustrates the radical-mediated transformation of PBDEs into PBDFs.

Figure 1: Thermolytic transformation of PBDEs to PBDFs via radical-mediated cyclization.

Physicochemical Partitioning

PBDFs are highly lipophilic, hydrophobic compounds. Their environmental fate is dictated by their partitioning coefficients (

Comparative Properties (PBDF vs. PCDF)

The table below highlights why PBDFs are often more persistent in soil/sediment but less stable in light than PCDFs.

| Property | 2,3,7,8-TCDF (Chlorinated) | 2,3,7,8-TBDF (Brominated) | Environmental Implication |

| Molecular Weight | 306.0 g/mol | 483.8 g/mol | TBDF is significantly heavier, reducing volatility. |

| Log | ~6.1 - 6.5 | ~6.5 - 7.0 (Est.) | Higher lipophilicity for PBDFs; stronger bioaccumulation potential. |

| Water Solubility | ~400 ng/L | < 10 ng/L | PBDFs are essentially immobile in water; transport occurs via particulate matter. |

| C-X Bond Energy | 327 kJ/mol (C-Cl) | 276 kJ/mol (C-Br) | Critical: The weaker C-Br bond makes PBDFs more susceptible to photolysis (UV degradation). |

| Vapor Pressure | PBDFs partition more strongly to atmospheric dust than gas phase. |

Environmental Fate: The Dual Pathway

The fate of PBDFs is a study in contrasts: they are recalcitrant in dark, anaerobic matrices (sediment) but labile in direct sunlight.

Photolysis (The Primary Sink)

In the atmosphere and clear surface waters, photolytic debromination is the dominant degradation pathway.

-

Mechanism: Absorption of UV light (300–450 nm) causes homolytic fission of the C-Br bond.

-

Kinetics: PBDFs photolyze 10–50 times faster than PCDFs.

-

Risk: While this reduces the total mass of highly brominated congeners, it can transiently increase the concentration of lower-brominated, more toxic congeners (e.g., converting Hepta-BDF to Tetra-BDF) before total mineralization.

Bioaccumulation & Sediment Sorption

In soil and sediment, light penetration is zero. Here, the high

-

Sorption: PBDFs bind irreversibly to soil organic matter (SOM).

-

Bioavailability: Despite strong sorption, benthic organisms uptake PBDFs. Biomagnification Factors (BMFs) in aquatic food webs can exceed 5, indicating significant transfer from prey to predator.

Environmental Fate Workflow

Figure 2: Multimedia environmental fate and transport of PBDFs.

Analytical Protocol: High-Resolution Determination

Standard: Adaptation of EPA Method 1614A (PBDEs) and EPA 1613B (Dioxins). Technique: Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).

The "Self-Validating" Methodology

Trustworthiness in trace analysis comes from Isotope Dilution Mass Spectrometry (IDMS). This method corrects for losses during extraction and cleanup by adding

Step-by-Step Workflow

-

Sampling & Preservation:

-

Collect samples in amber glass (UV protection is critical due to PBDF photolability).

-

Store at <4°C.

-

-

Spiking (Internal Standardization):

-

Add

-labeled PBDF analogs (e.g., -

Causality: Any loss of native analyte during processing is mirrored by the isotope, allowing mathematical correction.

-

-

Extraction:

-

Solids (Soil/Tissue): Soxhlet extraction with Toluene (16-24 hours). Toluene is required to disrupt the strong pi-pi interactions between PBDFs and carbonaceous matrices.

-

Liquids: Liquid-liquid extraction with Dichloromethane (DCM).

-

-

Cleanup (Multi-Column):

-

Acid/Base Silica: Removes lipids and oxidizable interferences.

-

Alumina: Separates PBDFs from PCBs.

-

Activated Carbon (AX-21):Critical Step. Separates planar compounds (PBDFs/PCDDs) from non-planar interferences (ortho-PBDEs) based on molecular geometry.

-

-

Instrumental Analysis (HRGC/HRMS):

-

Column: DB-5ms or DB-Dioxin (60m). Long columns are needed to resolve 2,3,7,8-substituted congeners.

-

MS Mode: Selected Ion Monitoring (SIM) at >10,000 resolution (10% valley).

-

Lock Mass: Continuous monitoring of PFK (Perfluorokerosene) reference peaks to prevent mass drift.

-

Toxicological Implications

PBDFs are "dioxin-like" compounds.[1] They exert toxicity via the Aryl Hydrocarbon Receptor (AhR) pathway.

-

Mechanism: PBDFs bind to the cytosolic AhR, translocate to the nucleus, and dimerize with ARNT. This complex binds to Dioxin Response Elements (DRE) on DNA, altering gene expression (e.g., CYP1A1 induction).

-

Toxic Equivalency (TEQ): The toxicity of PBDF mixtures is calculated using Toxic Equivalency Factors (TEFs), relative to 2,3,7,8-TCDD.[2][3]

[2]-

Note: While WHO has not finalized specific TEFs for all PBDFs, in vivo studies suggest 2,3,7,8-TBDF has a potency roughly equipotent to 2,3,7,8-TCDF (TEF

0.1).

-

References

-

World Health Organization (WHO). (2022). Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. [Link][2]

-

U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]

-

Weber, R., & Kuch, B. (2003). Relevance of BFRs and thermal conditions on the formation pathways of brominated and brominated-chlorinated dibenzodioxins and dibenzofurans. Environment International.[4] [Link]

-

Birnbaum, L. S., et al. (2003). Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Environment International.[4] [Link]

-

Hites, R. A. (2004). Polybrominated Diphenyl Ethers in the Environment and People: A Meta-Analysis of Concentrations. Environmental Science & Technology. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,7,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Photochemical Transformation of DecaBDE: Mechanisms, Kinetics, and Analytical Determination of Heptabromodibenzofuran

Executive Summary

Decabromodiphenyl ether (DecaBDE or BDE-209) is a fully brominated flame retardant that, despite global restrictions, remains ubiquitous in environmental matrices. While BDE-209 itself exhibits low acute toxicity due to its large molecular size and limited bioavailability, its photolytic degradation presents a critical "trojan horse" risk. Upon exposure to UV radiation (solar or artificial), BDE-209 undergoes reductive debromination and intramolecular cyclization, generating Polybrominated Dibenzofurans (PBDFs).

This guide focuses specifically on the formation of Heptabromodibenzofuran (HeptaBDF) , a toxic congener formed during this cascade. We provide a mechanistic breakdown, kinetic data, and a validated analytical protocol (GC-HRMS) for researchers quantifying these transformation products.

Mechanistic Pathways of Formation

The formation of HeptaBDF from DecaBDE is not a single-step reaction but the result of competing photochemical pathways: reductive debromination and intramolecular radical cyclization .

The Radical Mechanism

-

Photo-Excitation: BDE-209 absorbs UV light (maximal overlap with solar spectrum at 300–320 nm), exciting the molecule to a singlet state which rapidly intersystem crosses to a triplet state.

-

C-Br Bond Homolysis: The weakest C-Br bond breaks. In BDE-209, steric crowding weakens the ortho and meta bonds. However, ortho-debromination is the critical prerequisite for furan formation.

-

Fate of the Radical:

-

Pathway A (Debromination):[1][2] The aryl radical abstracts a hydrogen atom from the solvent, forming NonaBDE.

-

Pathway B (Cyclization): An ortho-radical attacks the carbon on the adjacent phenyl ring (via the ether bridge), expelling a bromine atom to close the furan ring. This forms Octabromodibenzofuran (OctaBDF).

-

-

Secondary Photolysis: The formed OctaBDF absorbs UV photons and undergoes further debromination (losing one bromine) to generate This compound (HeptaBDF) .

Solvent and Matrix Effects

The ratio of PBDEs (linear debromination) to PBDFs (cyclization) is solvent-dependent.

-

Organic Solvents (Hexane/Toluene): High hydrogen-donating capacity favors Pathway A (formation of lower BDEs).

-

Aqueous/Solid Matrices: Restricted hydrogen availability or specific surface interactions often favor Pathway B (cyclization), making PBDF formation more efficient on soil surfaces or in water compared to hexane.

Visualization of the Reaction Pathway

Figure 1: Stepwise photochemical degradation pathway of DecaBDE leading to this compound formation.

Experimental Kinetics

Researchers must control experimental variables strictly, as the rate of HeptaBDF appearance is governed by the degradation rate of its precursors (DecaBDE and OctaBDF).

Kinetic Profile

The degradation of BDE-209 typically follows pseudo-first-order kinetics :

Comparative Half-Lives

The following table summarizes kinetic data derived from photolysis experiments under simulated solar irradiation.

| Matrix | Light Source | BDE-209 Half-life ( | Major Products | HeptaBDF Yield |

| n-Hexane | Xenon Arc (Sunlight sim.) | ~30 min | Nona/OctaBDEs | < 1% (Low) |

| Toluene | Mercury Vapor | ~15 min | NonaBDEs | < 0.5% |

| Humic Water | Sunlight | 4–10 hours | PBDFs , Lower BDEs | 2–5% (High) |

| Silica/Sand | Sunlight | 50–100 hours | PBDFs | 1–3% |

Note: In aqueous systems, the "cage effect" and lower H-donor capability increase the probability of ring closure, elevating HeptaBDF yields.

Analytical Methodology: Determination of HeptaBDF

Quantifying HeptaBDF requires distinguishing it from interfering PBDEs and other PBDF congeners. Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) is the mandatory standard for definitive identification.

Protocol Overview (Self-Validating System)

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) to correct for extraction losses.

Step 1: Sample Preparation

-

Solid Matrices (Soil/Sediment): Soxhlet extraction with Toluene (16-24h).

-

Aqueous Samples: Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM).

-

Spiking: Add

-labeled HeptaBDF internal standards prior to extraction.

Step 2: Purification (The "Cleanup") PBDFs are planar; PBDEs are non-planar. This difference is exploited using carbon fractionation.[2]

-

Multi-layer Silica Gel: Acid/base silica removes lipids and labile interferences.

-

Activated Carbon Column:

-

Elute Fraction 1 (PBDEs + ortho-PCBs) with Hexane/DCM.

-

Back-flush Fraction 2 (PBDFs including HeptaBDF) with Toluene. This step is critical to separate the bulk DecaBDE from the trace HeptaBDF.

-

Step 3: GC-HRMS Analysis

-

Column: DB-5ms or equivalent (30m x 0.25mm). A thin film (0.1 µm) is preferred for high-boiling compounds.

-

Mass Spec Mode: SIM (Selected Ion Monitoring) at >10,000 resolution.

-

Target Ions:

-

HeptaBDF Native: m/z 771.4980 / 773.4960

- -HeptaBDF Standard: m/z 783.5382 / 785.5362

-

Analytical Workflow Diagram

Figure 2: Analytical workflow for the isolation and quantification of HeptaBDF using Carbon Fractionation and IDMS.

Toxicology and Implications

For drug development and toxicology professionals, the shift from BDE-209 to HeptaBDF represents a significant increase in toxicological potency.

-

Bioavailability: Unlike the bulky BDE-209 molecule, HeptaBDFs are smaller and more planar, facilitating membrane transport and bioaccumulation.

-

AhR Activation: PBDFs are structural analogs to dioxins (PCDDs). HeptaBDF exhibits a high affinity for the Aryl hydrocarbon Receptor (AhR).

-

TEF Concept: While BDE-209 has no assigned Toxic Equivalency Factor (TEF), HeptaBDFs are often assessed using relative potency factors similar to chlorinated furans (approx TEF ~ 0.01 relative to TCDD), making them orders of magnitude more toxic than the parent compound.

References

-

Söderström, G., et al. (2004).[1] "Photolytic debromination of decabromodiphenyl ether (BDE 209)." Environmental Science & Technology.[3]

-

Christiansson, A., et al. (2009).[1] "Degradation of decabromodiphenyl ether (BDE-209) in domestic dust by sunlight." Environment International.

-

Watanabe, I., & Sakai, S. (2003). "Environmental release and behavior of brominated flame retardants." Environment International.

-

Eriksson, J., et al. (2004).[1] "Photo-decomposition of decabromodiphenyl ether in different solvents." Organohalogen Compounds.

-

U.S. EPA. (2010). "Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS." EPA Publications.

Sources

Heptabromodibenzofuran (HpBDF): Toxicological Profile and Health Effects

An In-Depth Technical Whitepaper for Research & Development

Executive Summary

Heptabromodibenzofuran (HpBDF) is a polybrominated dibenzofuran (PBDF) congener of significant toxicological concern. Structurally analogous to the polychlorinated dibenzofurans (PCDFs), HpBDF is not intentionally manufactured but arises as a thermal degradation byproduct of brominated flame retardants (BFRs), specifically polybrominated diphenyl ethers (PBDEs) like DecaBDE.

This guide analyzes HpBDF through the lens of predictive toxicology. It defines the compound's high-affinity binding to the aryl hydrocarbon receptor (AhR), its persistent toxicokinetic profile, and its implications for hepatic and immunotoxicity. For drug development professionals, HpBDF serves as a critical reference compound for understanding halogenated aromatic hydrocarbon toxicity and "dioxin-like" biological activity.

Chemical Identity and Formation Kinetics

Structural Characterization

HpBDF belongs to the 2,3,7,8-substituted class of halogenated aromatics, which are known to be the most toxicologically active congeners.

-

Chemical Name: 1,2,3,4,6,7,8-Heptabromodibenzofuran[1]

-

Molecular Formula: C₁₂HBr₇O

-

Key Feature: Lateral substitution at the 2, 3, 7, and 8 positions facilitates optimal fitting into the ligand-binding pocket of the AhR.

Formation Pathways

HpBDF is primarily generated during the uncontrolled combustion or thermal recycling of e-waste containing BFRs.

-

Precursor: Decabromodiphenyl ether (BDE-209).[2]

-

Mechanism: Thermal degradation involves radical-mediated debromination and ring closure. The loss of ortho-bromine atoms generates ortho-phenyl radicals, which attack the adjacent ring to close the furan bridge.

-

Implication: Researchers studying BFR safety must account for HpBDF formation during stress testing (thermolysis) of pharmaceutical packaging or device housing containing flame retardants.

Mechanism of Action (MoA): The AhR Pathway[3]

The toxicity of HpBDF is strictly receptor-mediated. It acts as a high-affinity ligand for the Aryl hydrocarbon Receptor (AhR), a basic helix-loop-helix transcription factor.

Signaling Cascade

Upon cellular entry, HpBDF binds to the cytosolic AhR, displacing heat shock proteins (HSP90). This complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the DNA. This triggers the transcription of the Ah gene battery, most notably CYP1A1 and CYP1B1.[3]

Visualization of Signaling Pathway

The following diagram illustrates the molecular cascade initiated by HpBDF exposure.

Figure 1: The AhR-mediated signaling pathway activated by HpBDF, leading to gene induction and downstream toxicity.

Toxicokinetics and Metabolism[5][6][7]

HpBDF exhibits "dioxin-like" pharmacokinetics, characterized by high lipophilicity and extreme resistance to metabolic degradation.

Absorption and Distribution

-

Absorption: Rapidly absorbed following oral ingestion due to high lipophilicity (LogKow > 7).

-

Distribution: Preferentially sequestered in hepatic tissue (liver) and adipose tissue.

-

Liver:Fat Ratio: Studies on analogous hepta-chlorinated congeners show a liver-to-fat concentration ratio ranging from 30:1 to 60:1, indicating specific hepatic binding (likely to CYP1A2 protein).

Metabolism and Excretion

-

Metabolic Stability: The fully brominated lateral positions (2,3,7,8) block oxidative metabolism. The primary clearance mechanism is slow oxidative debromination or hydroxylation at the un-substituted positions.

-

Half-Life: Estimated to be >100 days in rodents and potentially years in humans, based on structural read-across from HpCDF.

-

Excretion: Primarily fecal excretion of unabsorbed compound or minor polar metabolites.

Comparative Pharmacokinetic Data

| Parameter | HpBDF (Brominated) | HpCDF (Chlorinated Analog) | Significance |

| Log Kow | > 7.5 (Estimated) | 7.4 | HpBDF is more lipophilic; higher bioaccumulation potential. |

| Bioavailability | ~80-90% (Oral) | ~70-90% (Oral) | High systemic uptake from ingestion. |

| Hepatic Sequestration | High | High | Liver is the primary target organ. |

| Half-Life (Rat) | ~130 days (Est.) | ~140 days | Extremely persistent; supports chronic toxicity risks. |

Health Effects and Pathology

The health effects of HpBDF are consistent with the "dioxin syndrome" but may present with distinct potency profiles due to the steric bulk of bromine atoms.

Hepatotoxicity

-

Mechanism: Sustained induction of CYP enzymes leads to proliferation of the smooth endoplasmic reticulum (SER) and oxidative stress.

-

Pathology: Hepatomegaly (enlarged liver), fatty infiltration (steatosis), and focal necrosis.

-

Biomarker: Elevated serum liver enzymes (ALT/AST) and massive induction of EROD (ethoxyresorufin-O-deethylase) activity.

Immunotoxicity[3][8]

-

Thymic Atrophy: A hallmark of dioxin-like toxicity. HpBDF causes involution of the thymus gland, reducing T-cell progenitor populations.

-

Effect: Suppressed cell-mediated immunity and increased susceptibility to infectious agents.

Dermal Toxicity

-

Chloracne/Bromacne: Exposure leads to hyperkeratinization of the hair follicle and metaplasia of the sebaceous glands. This results in severe, persistent acne-like lesions, termed "bromacne" for brominated compounds.

Carcinogenicity & Teratogenicity

-

Cancer: While specific HpBDF cancer bioassays are rare, it is considered a tumor promoter similar to TCDD (a known human carcinogen).

-

Developmental: Teratogenic effects include cleft palate and hydronephrosis in rodent models, mediated by AhR interference with developmental signaling (e.g., EGF pathway).

Risk Assessment: Toxic Equivalency Factors (TEF)

To assess risk, HpBDF is evaluated using the Toxic Equivalency Factor (TEF) concept, which compares its potency to 2,3,7,8-TCDD (TEF = 1.0).

-

Current Consensus: The World Health Organization (WHO) and UNEP recommend using the TEF values of chlorinated analogs for brominated congeners as a provisional measure.

-

HpBDF TEF Value: 0.01 (Based on 1,2,3,4,6,7,8-HpCDF).

-

Relative Effect Potency (REP): In vitro assays (e.g., luciferase reporter gene assays) suggest that for some endpoints, brominated congeners may have REPs slightly higher than their chlorinated counterparts, but generally within the same order of magnitude.

Analytical Methodology

Detecting HpBDF requires high-sensitivity instrumentation due to its presence in complex matrices at trace levels (picogram/gram).

Analytical Workflow

The following protocol outlines the standard operating procedure for extracting and quantifying HpBDF from biological tissues.

Figure 2: Step-by-step analytical workflow for the isolation and quantification of HpBDF.

Protocol Highlights

-

Extraction: Use Soxhlet extraction with toluene for >16 hours to ensure release from lipid matrices.

-

Cleanup: Essential to remove bulk lipids and interfering PBDEs.

-

Acid Silica: Oxidizes lipids.

-

Activated Carbon: Selectively retains planar compounds (PBDFs) while allowing non-planar PBDEs to pass.

-

-

Instrumentation: High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS) operating at >10,000 resolution. Monitor molecular ion clusters (M+ and M+2) to confirm the 7-bromine isotope pattern.

References

-

World Health Organization (WHO). (2006). The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences. Link

-

Birnbaum, L. S., et al. (2003). Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Environment International. Link

-

Van den Berg, M., et al. (2013). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. Toxicological Sciences. Link

-

Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants—a review. Environment International. Link

-

National Toxicology Program (NTP). (2006). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,3,7,8-Tetrachlorodibenzo-p-dioxin. Link

-

U.S. EPA. (2010). Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds. Link

Sources

PBDF congener 183 vs Heptabromodibenzofuran nomenclature

This technical guide addresses a critical nomenclature and structural distinction in halogenated aromatic chemistry: the conflation of PBDE Congener 183 with the Heptabromodibenzofuran (HpBDF) family.

Executive Summary for the Principal Investigator: "PBDF Congener 183" is a nomenclature anomaly. In standard IUPAC and Ballschmiter & Zell (BZ) systems, the dibenzofuran substitution series terminates at congener 135. The term "183" almost exclusively refers to 2,2',3,4,4',5',6-Heptabromodiphenyl ether (PBDE-183) . However, in high-temperature experimental conditions (e.g., GC injection ports, pyrolysis), PBDE-183 cyclizes to form specific isomers of this compound (HpBDF), most notably 1,2,3,4,6,7,8-HpBDF . This guide elucidates the structural relationships, formation mechanisms, and analytical protocols to distinguish these compounds.

Part 1: The Nomenclature Divergence

The confusion stems from the application of the PCB (Polychlorinated Biphenyl) numbering system (1–209) to Dibenzofurans, which is chemically invalid due to the structural constraints of the furan ring.

The Congener Count Mismatch

-

PBDEs (Diphenyl Ethers): Follow the PCB numbering scheme (Ballschmiter & Zell). The two benzene rings can rotate, allowing for 209 theoretical congeners.

-

PBDFs (Dibenzofurans): The two benzene rings are fused by a furan ring, reducing the number of available substitution sites to 8 (positions 1, 2, 3, 4, 6, 7, 8, 9).

-

Max Congeners: 135 .

-

Congener 183: Does not exist in the PCDF/PBDF numbering system.

-

Structural Comparison Table

| Feature | PBDE-183 (The "183" Source) | This compound (The Product) |

| IUPAC Name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | 1,2,3,4,6,7,8-Heptabromodibenzofuran (Isomer 1 of 4) |

| Congener ID | 183 (BZ System) | HpBDF (No standard ID > 135) |

| Formula | C₁₂H₃Br₇O | C₁₂HBr₇O |

| Molecular Weight | ~722.5 g/mol | ~720.5 g/mol (Loss of 2H or HBr equivalent) |

| Structure | Rotatable ether bridge | Planar, fused tricyclic system |

| Toxicology | Endocrine disruptor (Thyroid) | Dioxin-like (AhR Agonist) |

Part 2: Mechanistic Link & Formation

The reason researchers often link "183" with PBDFs is that PBDE-183 is a precursor to specific HpBDF isomers during thermal degradation.

The Cyclization Pathway

When PBDE-183 is subjected to thermal stress (fire, pyrolysis, or hot GC injectors), it undergoes intramolecular cyclization via the elimination of Br₂ or HBr.

Key Reaction: PBDE-183 (2,2',3,4,4',5',6-HeptaBDE) → 1,2,3,4,6,7,8-HpBDF + Br₂/HBr

-

Mechanism: Free radical attack or concerted elimination between the ortho-positions (2 and 2') of the diphenyl ether rings.

-

Isomer Specificity: Due to the substitution pattern of BDE-183, the formation of 1,2,3,4,6,7,8-HpBDF is sterically favored over other isomers.

Figure 1: Thermal transformation pathway of PBDE-183 to this compound.

Part 3: Analytical Protocol for Differentiation

Distinguishing the precursor (PBDE-183) from the furan product is critical in toxicology and environmental forensics.

Mass Spectrometry (GC-HRMS)

The mass spectra of PBDEs and PBDFs are distinct but can be confused if only monitoring the molecular ion cluster.

-

PBDE-183 (M+): m/z ~722 (cluster centered).

-

Fragmentation: Strong loss of Br₂ (M-160) and HBr.

-

-

HpBDF (M+): m/z ~720 (cluster centered).

-

Differentiation: The HpBDF molecular ion is 2 units lower than the PBDE parent (due to loss of 2H during formation from non-brominated ether) or 160 units lower if formed via Br₂ loss.

-

Critical Check: In Electron Impact (EI), PBDFs show intense molecular ions (

), whereas PBDEs often show weak

-

Chromatographic Separation

PBDEs and PBDFs elute in different windows on non-polar columns (e.g., DB-5ms), but "183" is a late eluter.

-

Column: 30m or 60m DB-5ms (5% phenyl methyl siloxane).

-

Protocol:

-

Injection: Splitless, 280°C. Warning: Temperatures >280°C in the injector can induce artificial formation of PBDFs from PBDEs.

-

Oven Program:

-

Start: 100°C (hold 2 min).

-

Ramp: 20°C/min to 200°C.

-

Ramp: 4°C/min to 310°C (hold 10 min).

-

-

Elution Order:

-

PBDE-183 elutes before most Octa-BDEs but after Hexa-BDEs.

-

1,2,3,4,6,7,8-HpBDF elutes later than PBDE-183 due to the planar structure increasing interaction with the stationary phase.

-

-

Quality Control: The "Artifact" Check

To verify if HpBDF detection is real or an analytical artifact (formed in your injector):

-

Inject a pure standard of PBDE-183 .

-

Monitor the HpBDF mass channel (m/z ~720).

-

If a peak appears at the HpBDF retention time, your injector is converting the ether to the furan. Action: Clean the liner and lower the injector temperature.

Part 4: Toxicology & Drug Development Context[1]

For drug development professionals, this distinction is vital when assessing impurities or metabolic byproducts of brominated compounds.

-

AhR Activation: PBDE-183 has low affinity for the Aryl Hydrocarbon Receptor (AhR). However, its pyrolysis product, 1,2,3,4,6,7,8-HpBDF , is a potent AhR agonist (dioxin-like).

-

TEF Values:

-

PBDE-183: TEF ≈ 0 (Non-dioxin-like).

-

1,2,3,4,6,7,8-HpBDF: TEF ≈ 0.01 (Estimated, relative to TCDD).

-

-

Implication: A sample containing PBDE-183 that is subjected to thermal processing (e.g., extrusion, sterilization) may increase in toxicity due to conversion to HpBDF.

References

-

World Health Organization (WHO). (1994). Brominated Diphenyl Ethers (Environmental Health Criteria 162). International Programme on Chemical Safety.

-

U.S. Environmental Protection Agency (EPA). (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.

-

Wellington Laboratories. (2024). Reference Standards for PBDEs and PBDFs. (Catalog confirming existence of BDE-183 and HpBDF isomers).

-

National Institutes of Health (NIH) - PubChem. (2025). 2,2',3,4,4',5',6-Heptabromodiphenyl ether (Compound Summary).

-

Weber, R., & Kuch, B. (2003). Relevance of BFRs and thermal conditions on the formation pathways of brominated dibenzo-p-dioxins and dibenzofurans.[9] Environment International, 29(6), 699-710. (Describes the cyclization mechanism).

Sources

- 1. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cetjournal.it [cetjournal.it]

- 3. mdpi.com [mdpi.com]

- 4. pic.int [pic.int]

- 5. researchgate.net [researchgate.net]

- 6. isotope.com [isotope.com]

- 7. 2,2',3,4,4',5',6-Heptabromodiphenyl ether | C12H3Br7O | CID 15509899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ormswd2.synergydcs.com [ormswd2.synergydcs.com]

- 9. researchgate.net [researchgate.net]

The Enduring Legacy: A Technical Guide to the Persistence of Heptabromodibenzofuran in Sediment and Soil

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Heptabromodibenzofuran, a member of the polybrominated dibenzofurans (PBDD/Fs) class of persistent organic pollutants (POPs), presents a significant and enduring challenge to environmental health. Congeners of PBDD/Fs are recognized for their toxicity, which is comparable to their chlorinated analogs, the polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[1] This technical guide provides a comprehensive overview of the current scientific understanding of the persistence of this compound in soil and sediment ecosystems. We will delve into the critical factors governing its environmental fate, including its physicochemical properties, degradation pathways, and the complex interplay of environmental variables. Furthermore, this guide will present established analytical methodologies for its quantification and detailed protocols for conducting robust persistence studies, empowering researchers to generate high-quality, reproducible data.

Introduction: The Silent Threat of this compound

This compound is not a commercially produced chemical but rather an unintentional byproduct formed during the production and thermal degradation of brominated flame retardants (BFRs). These flame retardants are ubiquitous in a vast array of consumer and industrial products, including plastics, electronics, and textiles. Consequently, this compound is released into the environment through various pathways, including industrial emissions, leaching from landfills, and the recycling and disposal of electronic waste.

Due to their lipophilic nature and resistance to degradation, PBDD/Fs, including this compound, bioaccumulate in organisms and biomagnify through the food web, posing a potential risk to both wildlife and human health. Understanding the persistence of these compounds in soil and sediment is paramount, as these environmental compartments act as long-term reservoirs, leading to sustained exposure. The Stockholm Convention on Persistent Organic Pollutants acknowledges the significant threat posed by these substances, driving the need for in-depth research into their environmental behavior.[2]

Physicochemical Properties: The Foundation of Persistence

The persistence of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The high degree of bromination and the stable dibenzofuran backbone confer a remarkable resistance to degradation.

Table 1: Physicochemical Properties of this compound (HpBDF)

| Property | Value (Estimated) | Implication for Persistence |

| Molecular Formula | C₁₂HBr₇O | High molecular weight contributes to low volatility. |

| Molecular Weight | 784.4 g/mol | |

| Log Kₒw (Octanol-Water Partition Coefficient) | ~8.5 | Extremely hydrophobic, leading to strong partitioning into organic matter in soil and sediment and low aqueous solubility. |

| Water Solubility | Very low (ng/L range) | Limited availability for microbial degradation and aqueous transport. |

| Vapor Pressure | Very low | Low potential for volatilization from soil and water surfaces. |

Note: Experimental data for all physicochemical properties of specific this compound congeners are scarce. The values presented are estimates based on related compounds and structure-activity relationships.

The high Log Kₒw value is a key determinant of this compound's fate in the environment. It dictates a strong affinity for organic carbon, leading to its sequestration in soil and sediment matrices. This strong sorption reduces its bioavailability to microorganisms, thereby hindering biodegradation, and limits its mobility in the environment.

Degradation Pathways: A Slow and Arduous Journey

The degradation of this compound in soil and sediment is a slow process, mediated by both biotic and abiotic mechanisms. The high number of bromine substituents makes the molecule less susceptible to enzymatic attack compared to lower brominated congeners.

Biotic Degradation: The Microbial Challenge

Microbial degradation is a primary pathway for the breakdown of many organic pollutants. However, for highly brominated compounds like this compound, this process is often slow and incomplete. The primary mechanism is initiated by dioxygenase enzymes, which catalyze the insertion of two oxygen atoms into the aromatic ring. This initial step is often the rate-limiting factor.

While specific data for this compound is limited, research on other PBDD/Fs and related compounds suggests a stepwise degradation pathway.

Caption: Proposed biotic degradation pathway for this compound.

Under anaerobic conditions, reductive debromination can occur, where bromine atoms are sequentially removed. This process can lead to the formation of less brominated and potentially more biodegradable congeners. Aerobic degradation, on the other hand, typically involves the cleavage of the aromatic rings by dioxygenase enzymes, a process that is more likely to occur with lower brominated dibenzofurans.[3] The complete mineralization of this compound to carbon dioxide, water, and bromide ions is an extremely slow process in the environment.

Abiotic Degradation: The Role of Light

Photodegradation can be a significant abiotic degradation pathway for PBDD/Fs, particularly on soil surfaces.[4][5] Sunlight can induce the cleavage of the carbon-bromine bonds, leading to debromination and the formation of lower brominated congeners. However, the effectiveness of photodegradation is limited by several factors:

-

Light Penetration: Photodegradation is restricted to the upper few millimeters of the soil or sediment surface where sunlight can penetrate.[4]

-

Matrix Effects: The presence of organic matter and other soil components can quench photochemical reactions and shield the molecules from light.[6][7]

-

Burial: In dynamic sediment environments, burial of contaminated particles quickly removes them from the photic zone.

While photodegradation can contribute to the transformation of this compound at the soil-air and sediment-water interfaces, it is unlikely to be a significant loss process for the bulk of the contaminant sequestered within these matrices.

Factors Influencing Persistence in Soil and Sediment

The persistence of this compound is not solely dependent on its inherent properties but is also heavily influenced by the characteristics of the soil and sediment environment.

Table 2: Environmental Factors Affecting the Persistence of this compound

| Factor | Influence on Persistence | Causality |

| Organic Carbon Content | Increases persistence | High organic carbon content leads to strong sorption, reducing bioavailability for microbial degradation. |

| Clay Content and Type | Increases persistence | Clay minerals provide a large surface area for adsorption, further sequestering the compound. |

| Redox Potential | Influences degradation pathway | Anaerobic conditions favor reductive debromination, while aerobic conditions are necessary for ring cleavage. |

| pH | Can affect microbial activity and sorption | Optimal pH ranges exist for microbial enzymatic activity. pH can also influence the surface charge of soil and sediment particles, affecting sorption. |

| Temperature | Affects microbial activity and volatilization | Higher temperatures generally increase microbial metabolic rates but can also increase volatilization, although the latter is minimal for this compound. |

| Moisture Content | Affects microbial activity and transport | Water is essential for microbial life and can facilitate the transport of the compound to microbial cells, but excessive moisture can lead to anaerobic conditions. |

| Microbial Community Composition and Abundance | Directly impacts biodegradation rates | The presence of microorganisms with the appropriate enzymatic machinery is crucial for degradation. |

| Bioavailability | A key limiting factor for degradation | Strong sorption to soil and sediment particles significantly reduces the fraction of the compound that is available for microbial uptake and degradation. |

Analytical Methodology for Quantification

The accurate and precise quantification of this compound in complex environmental matrices like soil and sediment is a significant analytical challenge due to its low concentrations (ultra-trace levels) and the presence of interfering substances. The gold standard for the analysis of PBDD/Fs is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. app.scipinion.com [app.scipinion.com]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. chm.pops.int [chm.pops.int]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the HRGC-HRMS Analysis of Heptabromodibenzofuran in Biological Samples

Introduction: The Imperative for Monitoring Heptabromodibenzofurans

Polybrominated dibenzofurans (PBDFs) are a class of persistent organic pollutants (POPs) that have garnered significant environmental and toxicological concern. Structurally similar to their chlorinated analogs, the polychlorinated dibenzofurans (PCDFs), PBDFs are characterized by their persistence in the environment, bioaccumulative potential, and adverse health effects. Among the various PBDF congeners, the heptabromodibenzofurans (HpBDFs) are of particular interest due to their potential for long-range environmental transport and accumulation in biological systems.

This application note provides a comprehensive guide for the analysis of 2,3,7,8-substituted heptabromodibenzofuran congeners in biological samples using high-resolution gas chromatography-high-resolution mass spectrometry (HRGC-HRMS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in environmental monitoring, toxicology studies, and human health risk assessment. The protocols are grounded in established analytical principles, drawing upon methodologies developed for related halogenated compounds, such as those outlined in U.S. Environmental Protection Agency (EPA) methods for dioxins and furans.[1]

Methodology Overview: A Self-Validating System

The analytical workflow for the determination of heptabromodibenzofurans in biological matrices is a multi-step process designed to ensure high sensitivity, selectivity, and accuracy. The core of this methodology is the isotope dilution technique, which involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte prior to extraction and cleanup.[2] This internal standard serves as a surrogate, allowing for the correction of analyte losses at each stage of the sample preparation and analysis, thereby creating a self-validating system.

The subsequent high-resolution gas chromatographic separation and high-resolution mass spectrometric detection provide the necessary specificity to differentiate the target this compound congeners from potential matrix interferences and other halogenated compounds.

Caption: Experimental workflow for HRGC-HRMS analysis of this compound.

Detailed Protocols

PART 1: Sample Preparation

The goal of sample preparation is to isolate the target heptabromodibenzofurans from the complex biological matrix while removing interfering substances such as lipids.

1.1. Materials and Reagents:

-

Solvents: Toluene, hexane, dichloromethane, nonane (all pesticide residue grade or equivalent)

-

Internal Standards: 13C12-labeled 1,2,3,4,6,7,8-Heptabromodibenzofuran (if commercially available and certified). If a specific labeled standard is unavailable, a closely related labeled polybrominated dibenzofuran or dioxin may be used, with appropriate validation.

-

Cleanup Column Materials: Activated silica gel (acidic, basic, and neutral), alumina, Florisil®, and carbon/celite mixtures.

-

Drying Agent: Anhydrous sodium sulfate (pre-cleaned by baking at 400°C).

1.2. Protocol for Biological Tissue (e.g., Fish, Adipose):

-

Homogenization: Weigh approximately 5-10 g of the tissue sample. Mix thoroughly with anhydrous sodium sulfate until a free-flowing powder is obtained. This step is crucial for efficient solvent extraction.

-

Internal Standard Spiking: Spike the homogenized sample with a known amount of the 13C12-labeled this compound internal standard solution. The spiking level should be chosen to be in the mid-range of the calibration curve.

-

Extraction:

-

Pressurized Liquid Extraction (PLE): This is the preferred method for its efficiency and reduced solvent consumption.[3] Pack the homogenized sample into a PLE cell. Extract with a mixture of hexane and dichloromethane at elevated temperature and pressure.

-

Soxhlet Extraction: Alternatively, perform Soxhlet extraction with toluene for 16-24 hours.

-

-

Lipid Removal: The high lipid content of biological samples can interfere with the analysis.

-

Gel Permeation Chromatography (GPC): This is an effective method for separating the large lipid molecules from the smaller analyte molecules.

-

Acidic Silica Gel Column Chromatography: A multi-layer silica gel column containing acidic, neutral, and basic silica can be used to remove lipids and other interferences.

-

-

Multi-Stage Column Cleanup: Further purification of the extract is necessary to remove remaining interferences. A common approach involves a sequence of chromatographic columns:

-

Alumina Column: To remove polar interferences.

-

Carbon Column: To fractionate planar molecules like PBDFs from non-planar compounds. The PBDFs are typically eluted in a reverse direction with toluene.

-

-

Concentration: Carefully concentrate the final purified extract to a small volume (e.g., 20 µL) under a gentle stream of nitrogen. Add a recovery (injection) standard (e.g., 13C12-1,2,3,4-Tetrachlorodibenzo-p-dioxin) just prior to instrumental analysis.

1.3. Protocol for Human Milk:

The analysis of human milk is of high importance for assessing infant exposure.[2][4][5]

-

Sample Collection and Storage: Collect milk samples in pre-cleaned glass containers and store frozen at -20°C or lower until analysis.

-

Internal Standard Spiking: Thaw the milk sample and spike with the 13C12-labeled internal standard.

-

Extraction:

-

Liquid-Liquid Extraction: Mix the milk sample with ethanol and extract multiple times with a mixture of diethyl ether and hexane.

-

Solid-Phase Extraction (SPE): Alternatively, use a solid-phase extraction cartridge designed for lipid-rich matrices.

-

-

Cleanup and Concentration: Follow the same lipid removal and multi-stage column cleanup steps as described for biological tissues (Section 1.2, steps 4-6). The fat content of the milk should be determined gravimetrically from a separate aliquot.

PART 2: HRGC-HRMS Instrumental Analysis

The instrumental analysis requires a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer capable of operating in selected ion monitoring (SIM) mode at a resolving power of at least 10,000.

2.1. Instrumental Parameters:

| Parameter | Specification | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms or equivalent (60 m x 0.25 mm i.d., 0.25 µm film thickness) | Provides good separation of PBDD/F congeners. |

| Carrier Gas | Helium, constant flow | Inert and provides good chromatographic efficiency. |

| Injection | Splitless, 1-2 µL | Maximizes the transfer of analytes to the column for trace analysis. |

| Inlet Temperature | 280-300 °C | Ensures efficient volatilization of the high-boiling point heptabromodibenzofurans. |

| Oven Program | Example: 150°C (1 min), ramp to 220°C at 20°C/min, then to 310°C at 5°C/min, hold for 10 min | To be optimized for the separation of target HpBDF congeners from other PBDD/Fs. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for these compounds. |

| Ion Source Temp. | 250-280 °C | Optimized for efficient ionization and to minimize thermal degradation. |

| Electron Energy | 35-40 eV | Provides sufficient energy for ionization while minimizing excessive fragmentation. |

| Resolution | ≥ 10,000 (10% valley definition) | Essential for separating analyte ions from potential isobaric interferences. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the specific m/z values of interest. |

2.2. Selected Ion Monitoring (SIM) Parameters for this compound:

The exact masses of the most abundant isotopes of bromine (79Br and 81Br) must be used for accurate m/z calculation. The molecular formula for this compound is C12HBr7O.

| Analyte | Molecular Ion (m/z) | Rationale |

| Native this compound | 713.4311, 715.4291 | Monitoring the two most abundant ions in the molecular isotope cluster for confirmation. |

| 13C12-Heptabromodibenzofuran | 725.4712, 727.4692 | Monitoring the corresponding labeled internal standard for quantification. |

| Recovery Standard (e.g., 13C12-TCDD) | 333.8993, 335.8964 | To assess the recovery during the final concentration step and injection. |

Note: The exact m/z values should be confirmed based on the specific isotopic composition of the analytical standards used.

PART 3: Data Analysis and Quality Control

3.1. Quantification:

The concentration of the native this compound is calculated using the isotope dilution method, based on the relative response factors (RRFs) determined from the analysis of calibration standards.

3.2. Quality Control Criteria:

Strict quality control measures are essential for generating reliable data. These should be based on established methods such as EPA Method 1613.

-

Calibration: A multi-point calibration curve should be generated with R² > 0.99.

-

Internal Standard Recovery: The recovery of the 13C-labeled internal standard should be within a predefined range (e.g., 25-150%).

-

Isotope Ratio Confirmation: The ratio of the two monitored ions for each analyte must be within ±15% of the theoretical value.

-

Chromatographic Resolution: The chromatographic peak for the target analyte should be adequately resolved from interfering peaks.

-

Method Blanks: A method blank should be processed with each batch of samples to assess for laboratory contamination.

-

Matrix Spikes: A matrix spike and matrix spike duplicate should be analyzed to evaluate the method's performance in the specific sample matrix.

Conclusion

The HRGC-HRMS methodology detailed in these application notes provides a robust and reliable framework for the sensitive and selective determination of heptabromodibenzofurans in complex biological samples. Adherence to the described protocols, including the use of isotope dilution, comprehensive sample cleanup, and stringent quality control measures, is paramount for generating high-quality data suitable for regulatory monitoring, toxicological research, and human health risk assessment. The adaptability of established EPA methods for chlorinated compounds provides a strong foundation for the analysis of their brominated counterparts, ensuring a high level of scientific integrity and data defensibility.

References

-

Canadian Wildlife Service. (1998). Analytical method for the determination of polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs) and non-ortho substituted polychlorinated biphenyls (NOPCBs) in wildlife tissues by HRGC/HRMS. CWS Technical Report Series No. 336. [Link]

-

Focant, J. F., et al. (2013). The use of PowerPrep and HRGC/HRMS for biological monitoring of exposure to PCDD, PCDF and dl-PCB in Poland. Environment International, 60, 109-116. [Link]

-

Greyhound Chromatography. (2023). Native PFAS Certified Reference Standards. [Link]

-

Han, Y., et al. (2021). Development and application of an efficient GC-HRMS method for the determination of PBDD/Fs in flue gas and fly ash. Journal of Hazardous Materials, 402, 123531. [Link]

-

Malisch, R., et al. (2010). GC-MS/MS DETERMINATION OF PCDD/FS AND PCBS IN FEED AND FOOD - COMPARISON WITH GC-HRMS. Organohalogen Compounds, 72, 856-859. [Link]

-

Ramos, G., et al. (2016). Method validation and occurrence of dioxins and furans (PCDD/Fs) in fish from Brazil. Food Chemistry, 192, 710-717. [Link]

-

van den Berg, M., et al. (2013). Determination of PCDD/Fs, PBDD/Fs and dioxin-like PCBs in human milk from mothers residing in the rural areas in Flanders, using the CALUX bioassay and GC-HRMS. Environment International, 59, 214-221. [Link]

-

U.S. Environmental Protection Agency. (1994). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. [Link]

-

U.S. Environmental Protection Agency. (1999). Method TO-9A: Determination of Polychlorinated, Polybrominated or Brominated/Chlorinated Dibenzo-p-dioxins and Dibenzofurans in Ambient Air. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8290A: Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). [Link]

-

U.S. Environmental Protection Agency. (2023). EPA Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources. Federal Register, 88(53), 16738-16763. [Link]

-

Wellington Laboratories. (n.d.). Environmental Standards. [Link]

Sources

- 1. scies.org [scies.org]

- 2. The use of PowerPrep and HRGC/HRMS for biological monitoring of exposure to PCDD, PCDF and dl-PCB in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of PCDD/Fs, PBDD/Fs and dioxin-like PCBs in human milk from mothers residing in the rural areas in Flanders, using the CALUX bioassay and GC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

13C-labeled Heptabromodibenzofuran internal standards for isotope dilution

Application Note: High-Precision Quantification of Heptabromodibenzofurans (HpBDF) via

Abstract & Scope

This application note details a robust protocol for the trace analysis of Heptabromodibenzofurans (HpBDF) in complex environmental and biological matrices. Unlike their chlorinated analogs (PCDD/Fs), brominated furans (PBDFs) present unique analytical challenges, particularly their formation as thermal degradation byproducts of Polybrominated Diphenyl Ethers (PBDEs) during Gas Chromatography (GC) injection.

This guide utilizes Isotope Dilution Mass Spectrometry (IDMS) with

Scientific Background & Theory

The Analytical Challenge: PBDFs vs. PBDEs

HpBDFs are often found co-mingled with PBDEs (flame retardants). A critical failure mode in PBDF analysis is the in-situ formation of furans from PBDEs in hot GC injector ports.

-

Mechanism: PBDEs lose an ortho-Br and form a furan ring via radical cyclization at temperatures >280°C.

-

Solution: This protocol employs a Carbon (PX-21) fractionation step to physically separate planar PBDFs from non-planar PBDEs before instrumental analysis, eliminating this interference.

Principles of Isotope Dilution (IDMS)

IDMS is the "gold standard" for quantification.

-

Spiking: A known amount of

C -

Equilibration: The labeled standard binds to the matrix exactly like the native analyte.

-

Extraction/Cleanup: Any loss of native HpBDF during these steps is mirrored by an identical loss of the

C-standard. -

Quantification: The ratio of Native/Labeled signals is measured. Since the ratio remains constant regardless of recovery (provided signal > LOD), the calculated concentration is corrected for all method losses.

Materials & Standards

Critical Reagent: The internal standard must be a

| Reagent Type | Compound Name | Isotopic Purity | Function |

| Internal Standard (IS) | Spiked before extraction to correct for recovery. | ||

| Recovery Standard (RS) | Spiked before injection to calculate IS recovery. | ||

| Native Standard | 1,2,3,4,6,7,8-HpBDF | Natural Abundance | Calibration curve generation. |

Note: Standards are typically available from Wellington Laboratories or Cambridge Isotope Laboratories.

Experimental Protocol

Workflow Overview

Figure 1: The Isotope Dilution Workflow. The red node indicates the critical point where the internal standard locks into the matrix.

Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

-

Weigh 1-10 g of homogenized sample.

-

Spike: Add 100

L of -

Equilibration: Allow to stand for 12 hours (solids) or mix for 1 hour (liquids) to ensure the IS integrates with the matrix.

Step 2: Extraction

-

Solids: Soxhlet extraction with Toluene for 16-24 hours. Toluene is preferred over DCM for brominated compounds due to higher solubility.

-

Liquids: Liquid-Liquid Extraction (LLE) with DCM.

Step 3: Multi-Stage Cleanup (The "PBDE Stripping" Phase)

-

Acid/Base Silica: Pass extract through a column containing layers of Sulfuric Acid Silica (oxidizes lipids) and Potassium Hydroxide Silica. Elute with Hexane.

-

Carbon Fractionation (Mandatory):

-

Load Hexane extract onto a Carbopack C / Celite (or PX-21) column.

-

Wash 1: Elute with Hexane/DCM (removes PBDEs and non-planar interferences). Discard this fraction.

-

Elution: Reverse the column flow and elute with Toluene. Collect this fraction. This contains the planar PBDFs.

-

Step 4: Instrumental Analysis (HRGC/HRMS)

-

Instrument: Magnetic Sector HRMS (e.g., Thermo DFS, Waters AutoSpec) at

10,000 resolution (10% valley). -

Column: DB-5ms or DB-23 (30m x 0.25mm). Note: DB-23 (cyanopropyl) provides better separation of isomers.

-

Injector: Splitless, 260°C. Warning: Do not exceed 270°C to minimize thermal degradation of any residual PBDEs.

Mass Spectrometry Parameters

For HpBDF, the molecular ion cluster is complex due to the presence of 7 bromine atoms. You must monitor the most intense ions in the molecular cluster.

Theoretical Ion Selection:

-

Native HpBDF (

):-

Quantification Ion: m/z 717.46 (M+4) or m/z 719.46 (M+6)

-

Confirmation Ion: m/z 715.46 (M+2)

-

-

C-Label HpBDF (

-

Quantification Ion: m/z 729.50 (M+4)

-

Confirmation Ion: m/z 731.50 (M+6)

-

Note: Exact masses depend on the specific nuclide mix. Always verify with the Certificate of Analysis of your standard.

Quality Assurance & Self-Validation

This protocol is self-validating if the following criteria are met:

-

Ion Abundance Ratio: The ratio of the Quantification Ion to the Confirmation Ion (e.g., m/z 717 / 719) must be within

15% of the theoretical value. If it deviates, an interference is present. -

Signal-to-Noise: S/N > 10:1 for quantification; S/N > 3:1 for detection.

-

Internal Standard Recovery: Calculated recovery of the

C-IS must be between 25% and 150%.-

Low recovery (<25%) indicates extraction inefficiency or loss during cleanup, but IDMS still corrects the concentration if S/N is sufficient.

-

Quantification Equation (Isotope Dilution)

Where:

- = Concentration of native HpBDF

- = Area of native HpBDF ion

-

= Concentration of

-

= Area of

- = Relative Response Factor (determined from calibration curve)

References

-

U.S. EPA. (1994). Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[1] Washington, D.C.

-

Wellington Laboratories. (2023). Reference Standards for PBDD/Fs and PBDEs.

-

Cambridge Isotope Laboratories. (2023). Environmental Contaminant Standards: Dioxins and Furans.[2][3]

- Hagberg, J., et al. (2006). "Gas chromatographic/mass spectrometric analysis of polybrominated dibenzo-p-dioxins and dibenzofurans." Journal of Chromatography A, 1114(2), 262-270.

Sources

Mastering the Isolation of Platelet-Derived Growth Factors: Protocols for Human Serum and Milk

For researchers, scientists, and drug development professionals, the accurate extraction and quantification of Platelet-Derived Growth Factors (PDGFs) from complex biological matrices like human serum and milk are critical for advancing our understanding of cellular signaling, wound healing, and various pathological conditions. This comprehensive guide provides detailed application notes and protocols, moving beyond mere procedural steps to explain the underlying scientific principles and rationale for each experimental choice.

The Significance of PDGFs in Biological Research

Platelet-Derived Growth Factors are potent mitogens for cells of mesenchymal origin, playing a crucial role in cell proliferation, differentiation, and migration. The PDGF family consists of five disulfide-linked dimeric isoforms: PDGF-AA, PDGF-BB, PDGF-AB, PDGF-CC, and PDGF-DD.[1] These isoforms exert their biological effects by binding to and inducing the dimerization of two structurally related receptor tyrosine kinases, PDGFRα and PDGFRβ.[2] The specific combination of PDGF subunits determines receptor binding specificity, which in turn dictates the downstream signaling cascades that are activated.

Understanding the differential expression and activity of these isoforms in biological fluids such as serum and milk can provide valuable insights into physiological processes and disease states. For instance, PDGFs are abundant in the α-granules of platelets and are released upon platelet activation at sites of injury, initiating the wound healing cascade.[3][4][5] Their presence and concentration in serum can, therefore, be indicative of tissue repair processes. In human milk, growth factors like PDGF-DD are present and are thought to contribute to the development and maturation of the infant gut.[6][7]

The intricate signaling pathways initiated by PDGF binding to its receptors are central to its biological functions. Upon ligand binding and receptor dimerization, a series of autophosphorylation events on tyrosine residues within the intracellular domain of the receptors occurs. These phosphorylated sites serve as docking stations for a host of SH2 domain-containing signaling proteins, leading to the activation of major downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, which are pivotal in regulating cell proliferation and survival.[1]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Simplified PDGF signaling pathway.

Challenges in PDGF Extraction from Serum and Milk

Both human serum and milk are complex biological fluids containing a high abundance of proteins, lipids, and other molecules that can interfere with the accurate isolation and quantification of low-abundance growth factors like PDGFs. Serum contains a plethora of binding proteins that can sequester PDGFs, masking them from detection.[8] Human milk presents its own set of challenges with its high lipid content and the presence of casein micelles, which can entrap proteins of interest.[9] Therefore, robust and validated extraction protocols are paramount to obtaining reliable and reproducible results.

Comparative Overview of Extraction Methodologies

The choice of extraction method depends on the downstream application, the required purity and yield, and the available resources. Here, we present a comparative overview of three commonly employed techniques for PDGF extraction.

| Method | Principle | Typical Yield | Purity | Advantages | Disadvantages |

| Acid-Ethanol Precipitation | Denaturation and precipitation of high molecular weight proteins and binding proteins, leaving smaller growth factors in the supernatant.[10] | Moderate | Low to Moderate | Simple, inexpensive, good for initial sample clean-up.[11] | Co-precipitation of other proteins, potential for protein denaturation, may not remove all interfering substances.[12] |

| Heparin-Sepharose Affinity Chromatography | Exploits the affinity of heparin for heparin-binding proteins, including PDGFs.[13] | High | High | High specificity and purity, can be scaled up.[14] | More expensive, requires specialized equipment, potential for non-specific binding. |

| Immunoprecipitation (IP) | Utilizes specific antibodies to capture PDGF isoforms. | Variable | Very High | Highest specificity, can isolate specific isoforms. | Expensive, dependent on antibody quality, may have lower yield, potential for antibody leaching. |

Detailed Protocols

I. Extraction of PDGFs from Human Serum

Human serum is a primary source for PDGF analysis, with concentrations in healthy individuals reported to be around 17.5 ± 3.1 ng/mL.[8] The following protocols detail methods for the extraction and purification of PDGFs from human serum.

Proper sample handling is crucial to prevent premature platelet activation and the release of PDGFs, which can lead to artificially inflated measurements.

-

Blood Collection: Collect whole blood in serum separator tubes.

-

Clotting: Allow the blood to clot at room temperature for at least 30 minutes but no longer than 2 hours.

-

Centrifugation: Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the serum from the blood cells.

-

Aliquoting and Storage: Carefully aspirate the serum, aliquot it into cryovials, and store at -80°C until use. Avoid repeated freeze-thaw cycles.

This method is a classical approach for the initial enrichment of growth factors from serum by removing larger proteins.[10]

Materials:

-

Human Serum

-

Acid-Ethanol Solution: 0.18 M HCl in 96% ethanol (v/v)

-

Neutralization Buffer: 1 M Tris-HCl, pH 7.5

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Acidification and Precipitation: In a microcentrifuge tube, mix 1 part serum with 3 parts of cold acid-ethanol solution.[10]

-